molecular formula C16H26 B049614 (3E,7E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene CAS No. 62235-06-7

(3E,7E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene

Cat. No.: B049614
CAS No.: 62235-06-7
M. Wt: 218.38 g/mol
InChI Key: CWLVBFJCJXHUCF-RNPYNJAESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E,7E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene typically involves the use of farnesyl cyanide as a starting material. The process includes heating farnesyl cyanide with potassium hydroxide in ethanol and water under reflux conditions. After the reaction, the mixture is acidified with sulfuric acid, and the product is extracted using diethyl ether.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described for laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3E,7E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or acids.

    Reduction: Reduction reactions can convert it into saturated hydrocarbons.

    Substitution: It can undergo substitution reactions, particularly at the double bonds, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is typical.

    Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield (3E,7E)-4,8,12-trimethyltrideca-1,3,7,11-tetraenoic acid, while reduction can produce (3E,7E)-4,8,12-trimethyltridecane.

Scientific Research Applications

(3E,7E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene has several scientific research applications:

Mechanism of Action

The mechanism of action of (3E,7E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene involves its interaction with various molecular targets and pathways. Similar compounds have been found to interact with proteins involved in cellular processes, influencing biochemical pathways related to plant defense. The exact molecular targets and pathways for this compound are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    (E,E)-4,8,12-trimethyl-1,3,7,11-tridecatetraene: This is an isomer with similar properties and applications.

    Farnesene: Another sesquiterpenoid with similar structural features and biological activities.

    Geranylgeraniol: A related compound with four isoprene units, used in similar research contexts.

Uniqueness

(3E,7E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene is unique due to its specific double bond configuration, which influences its reactivity and interaction with biological systems.

Properties

IUPAC Name

(3E,7E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26/c1-6-9-15(4)12-8-13-16(5)11-7-10-14(2)3/h6,9-10,13H,1,7-8,11-12H2,2-5H3/b15-9+,16-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLVBFJCJXHUCF-RNPYNJAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CC=C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/C=C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101244597
Record name (E,E)-4,8,12-Trimethyl-1,3,7,11-tridecatetraene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101244597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62235-06-7
Record name (E,E)-4,8,12-Trimethyl-1,3,7,11-tridecatetraene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62235-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,7,11-Tridecatetraene, 4,8,12-trimethyl-, (3E,7E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062235067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E,E)-4,8,12-Trimethyl-1,3,7,11-tridecatetraene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101244597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3E,7E)-4,8,12-Trimethyl-1,3,7,11-tridecatetraene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034498
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does TMTT affect insect behavior?

A1: TMTT appears to elicit varied behavioral responses from different insect species. For example, it acts as a repellent for the agricultural pest Tuta absoluta, commonly known as the tomato leafminer []. Conversely, it shows attractive properties for the bird cherry-oat aphid, Rhopalosiphum padi []. This difference in response highlights the specificity of plant volatiles in mediating interactions with insects.

Q2: Under what circumstances do plants release TMTT?

A2: Plants release TMTT as part of their volatile profile, which can be influenced by various factors. One study found that TMTT emissions significantly increased in sweet pepper plants (Capsicum annuum) infested with the tobacco peach aphid (Myzus persicae var. nicotianae) and inoculated with the entomopathogenic fungus Akanthomyces muscarius []. This suggests that TMTT may be part of an induced defense mechanism, released in response to both herbivore attack and beneficial microbe interactions.

Q3: Can TMTT be used to improve biological control strategies?

A3: The fact that TMTT attracts beneficial insects like the parasitoid wasp Aphidius ervi [] while repelling pests like Tuta absoluta [] suggests it could be a valuable tool in integrated pest management. By understanding which plants release TMTT and under what conditions, researchers could potentially manipulate crop systems to attract beneficial insects and deter pests, reducing reliance on synthetic pesticides.

Q4: What analytical techniques are used to study TMTT?

A4: Researchers employ various techniques to study TMTT. Gas chromatography-mass spectrometry (GC-MS) is commonly used for identifying and quantifying TMTT in complex plant volatile mixtures [, , , ]. Coupled gas chromatography-electroantennography (GC-EAG) helps determine the physiological response of insect antennae to TMTT, confirming its biological activity [].

Q5: Are there any other noteworthy observations regarding TMTT in plant-insect interactions?

A5: Interestingly, the research indicates that the diversity and quantity of volatile organic compounds, including TMTT, may be linked to the evolutionary history of plant species []. This finding suggests that the intricate interplay between plants and insects has shaped the evolution of plant defenses over time.

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